Cas no 1006478-07-4 (1-Methyl-4-(methylamino)carbonyl-1H-pyrazole-5-carboxylic Acid)

1-Methyl-4-(methylamino)carbonyl-1H-pyrazole-5-carboxylic Acid structure
1006478-07-4 structure
商品名:1-Methyl-4-(methylamino)carbonyl-1H-pyrazole-5-carboxylic Acid
CAS番号:1006478-07-4
MF:C7H9N3O3
メガワット:183.165
MDL:MFCD06806659
CID:3160107
PubChem ID:19623796

1-Methyl-4-(methylamino)carbonyl-1H-pyrazole-5-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid
    • AKOS000314973
    • GQB47807
    • 1-METHYL-4-[(METHYLAMINO)CARBONYL]-1H-PYRAZOLE-5-CARBOXYLIC ACID
    • Z1198171491
    • 1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylicacid
    • 1006478-07-4
    • STL414512
    • 2-methyl-4-(methylcarbamoyl)pyrazole-3-carboxylic acid
    • 2-Methyl-4-methylcarbamoyl-2H-pyrazole-3-carboxylic acid
    • EN300-92450
    • 1-Methyl-4-(methylamino)carbonyl-1H-pyrazole-5-carboxylic Acid
    • MDL: MFCD06806659
    • インチ: InChI=1S/C7H9N3O3/c1-8-6(11)4-3-9-10(2)5(4)7(12)13/h3H,1-2H3,(H,8,11)(H,12,13)
    • InChIKey: MCKVQJWAJOWYJL-UHFFFAOYSA-N
    • ほほえんだ: CNC(C1=C(N(N=C1)C)C(O)=O)=O

計算された属性

  • せいみつぶんしりょう: 183.06439116Da
  • どういたいしつりょう: 183.06439116Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 84.2Ų

1-Methyl-4-(methylamino)carbonyl-1H-pyrazole-5-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B452018-100mg
1-Methyl-4-[(methylamino)carbonyl]-1H-pyrazole-5-carboxylic Acid
1006478-07-4
100mg
$ 250.00 2022-06-07
Enamine
EN300-92450-1.0g
1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid
1006478-07-4 95.0%
1.0g
$934.0 2025-02-21
TRC
B452018-50mg
1-Methyl-4-[(methylamino)carbonyl]-1H-pyrazole-5-carboxylic Acid
1006478-07-4
50mg
$ 160.00 2022-06-07
Enamine
EN300-92450-10.0g
1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid
1006478-07-4 95.0%
10.0g
$3419.0 2025-02-21
Enamine
EN300-92450-5.0g
1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid
1006478-07-4 95.0%
5.0g
$2397.0 2025-02-21
Fluorochem
037804-1g
1-Methyl-4-methylcarbamoyl-1H-pyrazole-5-carboxylic acid
1006478-07-4
1g
£363.00 2022-03-01
Fluorochem
037804-5g
1-Methyl-4-methylcarbamoyl-1H-pyrazole-5-carboxylic acid
1006478-07-4
5g
£963.00 2022-03-01
Ambeed
A546805-5g
1-Methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid
1006478-07-4 97%
5g
$1526.0 2024-08-02
A2B Chem LLC
AV35945-500mg
1-Methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid
1006478-07-4 95%
500mg
$1058.00 2024-04-20
abcr
AB499908-250 mg
1-Methyl-4-[(methylamino)carbonyl]-1H-pyrazole-5-carboxylic acid
1006478-07-4
250MG
€409.30 2022-03-01

1-Methyl-4-(methylamino)carbonyl-1H-pyrazole-5-carboxylic Acid 関連文献

1-Methyl-4-(methylamino)carbonyl-1H-pyrazole-5-carboxylic Acidに関する追加情報

1-Methyl-4-(methylamino)carbonyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Overview

1-Methyl-4-(methylamino)carbonyl-1H-pyrazole-5-carboxylic Acid (CAS No. 1006478-07-4) is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, characterized by its unique pyrazole ring structure, has garnered attention due to its potential applications in drug discovery and material science. The pyrazole moiety is a heterocyclic aromatic compound that is widely studied for its versatility in chemical synthesis and biological activity.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of anti-inflammatory, antifungal, and anticancer agents. The methylamino carbonyl group attached to the pyrazole ring in this compound adds further functional complexity, enhancing its potential for interaction with biological targets. Researchers have explored the synthesis pathways of this compound, emphasizing the use of efficient and environmentally friendly methods such as microwave-assisted synthesis and catalytic processes.

The carboxylic acid group present in the molecule plays a crucial role in determining its physicochemical properties, including solubility and acidity. These properties are essential for its potential application as a pharmaceutical agent, where bioavailability and stability are critical factors. Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of this compound with various biological systems, providing insights into its mechanism of action.

In terms of biological activity, studies have shown that 1-Methyl-4-(methylamino)carbonyl-1H-pyrazole-5-carboxylic Acid exhibits promising results in vitro against several cancer cell lines. The compound's ability to inhibit key enzymes involved in cell proliferation and apoptosis has been a focal point of recent research. Additionally, its potential as an antimicrobial agent has been explored, with preliminary data indicating activity against gram-positive bacteria.

The synthesis of this compound involves a multi-step process that includes the formation of the pyrazole ring followed by functionalization with the methylamino carbonyl and carboxylic acid groups. Researchers have optimized these steps to improve yield and purity, ensuring scalability for potential industrial applications. The use of green chemistry principles in these syntheses aligns with current trends toward sustainable chemical practices.

From a structural perspective, the pyrazole ring provides a rigid framework that can be further modified to enhance specific properties such as lipophilicity or hydrophilicity. This flexibility makes the compound an ideal candidate for medicinal chemists seeking to design drugs with tailored pharmacokinetic profiles. Recent studies have also investigated the stereochemistry of this compound, revealing that stereo-isomers may exhibit different biological activities.

In conclusion, 1-Methyl-4-(methylamino)carbonyl-1H-pyrazole-5-carboxylic Acid (CAS No. 1006478-07-4) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, combined with recent advances in synthesis and computational modeling, positions it as a promising lead compound for future drug development efforts.

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清らかである:99%
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価格 ($):1373.0